molecular formula C8H9F2NO B13584247 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol

3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol

Cat. No.: B13584247
M. Wt: 173.16 g/mol
InChI Key: ITDFDPWIBJCTGI-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol is an organic compound that belongs to the class of fluorinated alcohols. This compound features a pyridine ring attached to a propanol chain with two fluorine atoms at the third carbon position. The presence of fluorine atoms often imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(pyridin-2-yl)propan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired difluorinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-3-(pyridin-2-yl)propanal or 3,3-difluoro-3-(pyridin-2-yl)propanone.

    Reduction: Formation of 3,3-difluoro-3-(pyridin-2-yl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propan-1-ol
  • 3,3,3-Trifluoro-2-(pyridin-2-yl)propan-1-ol
  • 2,2,3,3,3-Pentafluoro-1-pyridin-3-yl-propan-1-ol

Uniqueness

3,3-Difluoro-3-(pyridin-2-yl)propan-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluorinated structure provides a balance between stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3,3-difluoro-3-pyridin-2-ylpropan-1-ol

InChI

InChI=1S/C8H9F2NO/c9-8(10,4-6-12)7-3-1-2-5-11-7/h1-3,5,12H,4,6H2

InChI Key

ITDFDPWIBJCTGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CCO)(F)F

Origin of Product

United States

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